molecular formula C8H8ClNO B3251340 1-(2-Amino-6-chlorophenyl)ethanone CAS No. 20895-91-4

1-(2-Amino-6-chlorophenyl)ethanone

Cat. No.: B3251340
CAS No.: 20895-91-4
M. Wt: 169.61 g/mol
InChI Key: YBHJMCZWNPAUJM-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-chlorobenzaldehyde with a suitable reagent to introduce the ethanone moiety. Another method includes the reduction of 2-amino-6-chlorophenylacetone using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-6-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-(2-Amino-5-chlorophenyl)ethanone
  • 1-(2-Amino-4-chlorophenyl)ethanone
  • 1-(2-Amino-3-chlorophenyl)ethanone

Comparison: 1-(2-Amino-6-chlorophenyl)ethanone is unique due to the specific positioning of the amino and chloro groups on the phenyl ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For example, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions and its interaction with biological targets .

Properties

IUPAC Name

1-(2-amino-6-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHJMCZWNPAUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298359
Record name 1-(2-Amino-6-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20895-91-4
Record name 1-(2-Amino-6-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20895-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-6-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-amino-6-chlorobenzonitrile (3.67 g, 24 mmol) in diethyl ether (60 ml) was added slowly to methylmagnesium bromide (56 ml, 3 M in Et2O, 170 mmol), and the mixture was heated to reflux, until all starting material was consumed (3 h, HPLC control). The mixture was then placed in an ice bath, and HCl (6M, 58 ml) was slowly added (vigorous reaction). The mixture was then again heated to reflux, cooled and made alkaline by addition of solid Na2CO3. The mixture was extracted several times with ethyl acetate, the combined organic phases were dried (Na2SO4), and the solvent was evaporated under reduced pressure. Purification of the residue by column chromatography (silica gel, solvent gradient n-heptan/ethyl acetate=100/0−60/40) gave the title compound (2.72 g, 67%). 1H NMR (CDCl3): δ 2.65 (3H, s), 4.91 (2H, bs), 6.58 (1H, d), 6.73 (1H, d), 7.07 (1H, t).
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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